4,4'-[(Pyren-1-yl)azanediyl]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(Pyren-1-yl)azanediyl]diphenol is a chemical compound that features a pyrene moiety linked to two phenol groups via an azanediyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[(Pyren-1-yl)azanediyl]diphenol typically involves the reaction of pyrene-1-amine with 4,4’-dihydroxybenzophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-[(Pyren-1-yl)azanediyl]diphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve acidic or basic catalysts depending on the nature of the substituent.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[(Pyren-1-yl)azanediyl]diphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of 4,4’-[(Pyren-1-yl)azanediyl]diphenol involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds with various biomolecules, while the pyrene moiety can participate in π-π stacking interactions. These interactions can influence the compound’s biological activity and its potential use in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- 4,4’-[(Pyren-1-yl)azanediyl]diphenol
- 4,4’-[(Phenyl)azanediyl]diphenol
- 4,4’-[(Naphthyl)azanediyl]diphenol
Comparison: 4,4’-[(Pyren-1-yl)azanediyl]diphenol is unique due to the presence of the pyrene moiety, which imparts distinct photophysical properties compared to its phenyl and naphthyl analogs. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics.
Eigenschaften
CAS-Nummer |
167100-14-3 |
---|---|
Molekularformel |
C28H19NO2 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
4-(4-hydroxy-N-pyren-1-ylanilino)phenol |
InChI |
InChI=1S/C28H19NO2/c30-23-12-8-21(9-13-23)29(22-10-14-24(31)15-11-22)26-17-7-20-5-4-18-2-1-3-19-6-16-25(26)28(20)27(18)19/h1-17,30-31H |
InChI-Schlüssel |
HNEGLCOBLGYLSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.